molecular formula C17H19Cl2N3O2 B3980682 1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride

1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride

Cat. No.: B3980682
M. Wt: 368.3 g/mol
InChI Key: VSFSYGDYTBCTKN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C17H19Cl2N3O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry

Chemical Reactions Analysis

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Nucleophiles: Such as sodium methoxide or potassium cyanide.

    Acidic or basic conditions: For hydrolysis reactions.

Major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties.

Scientific Research Applications

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is used to study the effects of piperazine derivatives on biological systems, including their interactions with receptors and enzymes.

    Pharmacology: It is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2.ClH/c18-15-6-7-16(21(22)23)17(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14;/h1-7,12H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFSYGDYTBCTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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